N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenoxynicotinamide
Overview
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenoxynicotinamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-oxidant and Anti-bacterial Activities
Research indicates that derivatives related to the compound of interest, specifically N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, have been synthesized with potential anti-oxidant and anti-bacterial properties. These compounds, derived from saccharine through a series of chemical reactions, including ring expansion, N-methylation, and cyclization, have been preliminarily evaluated for their biological activities. The studies highlight their promising roles in combating oxidative stress and bacterial infections, suggesting similar potential applications for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenoxynicotinamide in related fields (Ahmad et al., 2010).
Photodynamic Therapy for Cancer
Another study explores the application of zinc phthalocyanine derivatives substituted with benzothiazole groups for photodynamic therapy, a treatment strategy for cancer. These compounds, characterized by their high singlet oxygen quantum yield, are crucial for the type II mechanism in photodynamic therapy, indicating that this compound derivatives could be explored for similar applications in cancer treatment due to their structural relation and potential photochemical properties (Pişkin et al., 2020).
Environmental and Human Exposure Studies
Benzothiazole derivatives have been extensively studied for their presence in the environment and their potential impact on human health. Research focusing on the occurrence, biotransformation, and exposure of humans to benzothiazoles highlights the environmental distribution and potential health implications of these compounds, including the one . Such studies contribute to understanding the environmental behavior of benzothiazoles and assessing human exposure to these chemicals, which is critical for developing safety guidelines and risk assessment models (Asimakopoulos et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic environments. This application is critical in industrial settings to prevent material degradation and extend the life of metal components. The research demonstrates that benzothiazole compounds can provide significant protection against corrosion, suggesting the potential of this compound derivatives in similar applications (Hu et al., 2016).
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenoxypyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-21(2)11-15-17(16(25)12-21)28-20(23-15)24-18(26)14-9-6-10-22-19(14)27-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFNEDSIXIPMSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=C(N=CC=C3)OC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122155 | |
Record name | 2-Phenoxy-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-56-7 | |
Record name | 2-Phenoxy-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946386-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxy-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701122155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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